molecular formula C12H16N4O5 B1204286 6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione

6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1204286
M. Wt: 296.28 g/mol
InChI Key: KBBKHMIEEMSXSM-JVXZTZIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(4R,5R)-4-(hydroxymethyl)thymin-5-yl]methyl}thymine is a pyrimidone that is thymine which is substituted at position 6 by a [(4R,5R)-4-(hydroxymethyl)thymin-5-yl]methyl group. It is a pyrimidone and a primary alcohol. It derives from a thymine.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Thietanyl-Substituted Pyrimidine-2,4(1H,3H)-diones : Reactions of similar pyrimidine diones have been studied for synthesizing various substituted derivatives. For instance, 6-methylpyrimidine-2,4(1H,3H)-dione reacted with 2-chloromethylthiirane, leading to 1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-diones. This showcases the potential of pyrimidine diones in generating a range of chemical derivatives through alkylation processes (Kataev et al., 2013).

  • Exploring Molecular Stability : Studies have also explored the reaction directions of pyrimidine diones, such as determining whether alkylation occurs at the N1 or N3 atom of the pyrimidine ring. This kind of research is crucial for understanding the molecular stability and reaction pathways of these compounds (Kataev et al., 2018).

Biological and Pharmacological Research

  • Investigating Anti-inflammatory Activity : Some derivatives of 6-methylpyrimidine-2,4(1H,3H)-dione have been tested for anti-inflammatory activity. For example, 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine showed significant anti-inflammatory effects in comparison to blank samples, highlighting the therapeutic potential of these compounds (Lin-lin & Dong, 2010).

  • Antimicrobial Activity : Some studies have synthesized new derivatives of pyrimidine-2,4(1H,3H)-dione to evaluate their antimicrobial properties. These studies contribute to the search for novel antimicrobial agents and can inform future drug development (Vlasov et al., 2022).

  • Nonlinear Optical Properties : Research into the optical properties of pyrimidine-based derivatives has been conducted. For instance, studies on bis-uracil derivatives have shown potential for applications in optical and nonlinear optical device fabrication, as well as drug discovery (Mohan et al., 2020).

  • Structural and Computational Analysis : The molecular structure of pyrimidine dione derivatives has been analyzed using techniques like X-ray crystallography, providing insights into their structural properties and potential applications in various fields, including material science and pharmacology (Barakat et al., 2016).

properties

Product Name

6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione

Molecular Formula

C12H16N4O5

Molecular Weight

296.28 g/mol

IUPAC Name

6-[[(4R,5R)-4-(hydroxymethyl)-5-methyl-2,6-dioxo-1,3-diazinan-5-yl]methyl]-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N4O5/c1-5-6(13-10(20)15-8(5)18)3-12(2)7(4-17)14-11(21)16-9(12)19/h7,17H,3-4H2,1-2H3,(H2,13,15,18,20)(H2,14,16,19,21)/t7-,12+/m0/s1

InChI Key

KBBKHMIEEMSXSM-JVXZTZIISA-N

Isomeric SMILES

CC1=C(NC(=O)NC1=O)C[C@@]2([C@@H](NC(=O)NC2=O)CO)C

SMILES

CC1=C(NC(=O)NC1=O)CC2(C(NC(=O)NC2=O)CO)C

Canonical SMILES

CC1=C(NC(=O)NC1=O)CC2(C(NC(=O)NC2=O)CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione

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